molecular formula C22H14Cl2FNO3S B2709604 [4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114650-81-5

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2709604
M. Wt: 462.32
InChI Key: PDEZWDWSJADEAA-UHFFFAOYSA-N
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Description

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C22H14Cl2FNO3S and its molecular weight is 462.32. The purity is usually 95%.
BenchChem offers high-quality [4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : Compounds with complex structures, including benzene rings and boric acid ester intermediates, have been synthesized through multi-step reactions. Their structures are verified using spectroscopic techniques and X-ray diffraction, and further analyzed using density functional theory (DFT). These methodologies provide a basis for the synthesis and structural elucidation of complex organic compounds, including the one you're interested in (Huang et al., 2021).

Physicochemical Properties

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The study of molecular electrostatic potential and frontier molecular orbitals through DFT can reveal important physicochemical properties of compounds. This approach helps in understanding the reactivity and interaction potentials of complex molecules (Huang et al., 2021).

Interaction Studies

  • Edge-to-Face Interaction in Clathrate Formation : The role of edge-to-face interactions between aromatic rings in the formation of clathrate structures has been investigated. Such studies are crucial for understanding molecular recognition and the stabilization of host-guest complexes, which could be relevant for the design of molecular sensors or drug delivery systems (Eto et al., 2011).

Reactivity and Application

  • Reactivity Towards Nucleophiles : Research into the reactivity of benzo[b]thiophene sulfoxides with nucleophiles under various conditions has been conducted. This provides insights into functionalizing the core structure of complex molecules for potential applications in medicinal chemistry or material science (Pouzet et al., 1998).

These studies, although not directly related to the exact compound you're asking about, demonstrate the breadth of research methodologies and applications that could be applicable to studying 4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. They cover aspects from synthesis and structure elucidation to reactivity and potential applications, providing a foundation for further research into specific compounds with complex structures.

properties

IUPAC Name

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2FNO3S/c1-13-2-4-14(5-3-13)22(27)21-12-26(16-7-8-17(23)18(24)11-16)19-10-15(25)6-9-20(19)30(21,28)29/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEZWDWSJADEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

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